- Identification of amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT), Bioorganic & Medicinal Chemistry Letters, 2013, 23(20), 5488-5497
Cas no 952182-02-4 (1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid)
952182-02-4 structure
Product Name:1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid
CAS 번호:952182-02-4
MF:C7H5N3O2
메가와트:163.133500814438
MDL:MFCD09832891
CID:820545
PubChem ID:21408148
Update Time:2025-09-27
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid 화학적 및 물리적 성질
이름 및 식별자
-
- 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid
- 1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLICACID
- DRCBQOFOFJGWGA-UHFFFAOYSA-N
- 6367AC
- PB34425
- ST1171127
- AB1011607
- AB0084484
- A845236
- 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid, AldrichCPR
- 2H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid
-
- MDL: MFCD09832891
- 인치: 1S/C7H5N3O2/c11-7(12)5-1-4-3-9-10-6(4)8-2-5/h1-3H,(H,11,12)(H,8,9,10)
- InChIKey: DRCBQOFOFJGWGA-UHFFFAOYSA-N
- 미소: O=C(C1C=C2C(NN=C2)=NC=1)O
계산된 속성
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 4
- 중원자 수량: 12
- 회전 가능한 화학 키 수량: 1
- 복잡도: 197
- 토폴로지 분자 극성 표면적: 78.9
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid 보안 정보
- 신호어:Warning
- 피해 선언: H319
- 경고성 성명: P305+P351+P338
- 위험 범주 코드: 36
- 보안 지침: 26
-
위험물 표지:
- 저장 조건:Sealed in dry,Room Temperature
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0521-1g |
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid |
952182-02-4 | 95% | 1g |
1272.06CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0521-5g |
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid |
952182-02-4 | 95% | 5g |
3816.19CNY | 2021-05-07 | |
| Chemenu | CM103839-250mg |
1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid |
952182-02-4 | 95+% | 250mg |
$104 | 2021-08-06 | |
| Chemenu | CM103839-1g |
1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid |
952182-02-4 | 95+% | 1g |
$259 | 2021-08-06 | |
| Chemenu | CM103839-5g |
1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid |
952182-02-4 | 95+% | 5g |
$655 | 2021-08-06 | |
| Chemenu | CM103839-10g |
1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid |
952182-02-4 | 95+% | 10g |
$1188 | 2021-08-06 | |
| TRC | H059705-50mg |
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic Acid |
952182-02-4 | 50mg |
$ 80.00 | 2022-06-04 | ||
| TRC | H059705-100mg |
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic Acid |
952182-02-4 | 100mg |
$ 130.00 | 2022-06-04 | ||
| TRC | H059705-250mg |
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic Acid |
952182-02-4 | 250mg |
$ 260.00 | 2022-06-04 | ||
| Chemenu | CM103839-250mg |
1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid |
952182-02-4 | 95%+ | 250mg |
$*** | 2023-03-30 |
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Triethylamine , Hydrogen Catalysts: Palladium dihydroxide Solvents: Tetrahydrofuran ; 3 h, 25 °C
1.2 Reagents: Trifluoroacetic acid ; 4 h, 80 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 0 °C → 25 °C
1.4 Reagents: Hydrogen ion ; acidified
1.2 Reagents: Trifluoroacetic acid ; 4 h, 80 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 0 °C → 25 °C
1.4 Reagents: Hydrogen ion ; acidified
참조
합성 방법 2
반응 조건
1.1 Reagents: Trifluoroacetic acid ; rt → 80 °C; 4 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 14
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 14
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7
참조
- Alkyl-and di-substituted amido-benzyl sulfonamide derivatives, World Intellectual Property Organization, , ,
합성 방법 3
반응 조건
1.1 Reagents: Trifluoroacetic acid ; rt → 80 °C; 4 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 14
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 14
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7
참조
- Preparation of amidobenzyl sulfone and sulfoxide derivatives as NAMPT inhibitors, World Intellectual Property Organization, , ,
합성 방법 4
반응 조건
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; overnight, rt
참조
- Preparation of heterocyclic benzamide compounds as antitumor agents, China, , ,
합성 방법 5
반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Water ; 15 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, rt
참조
- Zinc acetate-promoted Buchwald-Hartwig couplings of heteroaromatic amines, Journal of Organic Chemistry, 2017, 82(14), 7420-7427
합성 방법 6
반응 조건
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt
참조
- Identification and Optimization of New Dual Inhibitors of B-Raf and Epidermal Growth Factor Receptor Kinases for Overcoming Resistance against Vemurafenib, Journal of Medicinal Chemistry, 2014, 57(6), 2692-2703
합성 방법 7
반응 조건
1.1 Reagents: Trifluoroacetic acid ; 4 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 14, cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 14, cooled
참조
- Amido-benzyl sulfoxide derivatives as Antitumor, Anti-inflammatory agents, World Intellectual Property Organization, , ,
합성 방법 8
반응 조건
1.1 Reagents: Trifluoroacetic acid ; rt → 80 °C; 4 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 14, cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 14, cooled
참조
- Preparation of amido spirocyclic amide and sulfonamide derivatives as nicotinamide phosphoribosyl transferase inhibitors, World Intellectual Property Organization, , ,
합성 방법 9
반응 조건
1.1 Reagents: Trifluoroacetic acid ; rt → 80 °C; 4 h, 80 °C
1.2 Reagents: Water ; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 14
1.2 Reagents: Water ; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 14
참조
- Preparation of pyridinyl and pyrimidinyl sulfoxide and sulfone derivatives as NAMPT inhibitors, World Intellectual Property Organization, , ,
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid Raw materials
- 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid, 1-[(4-methoxyphenyl)methyl]-, ethyl ester
- Ethyl 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
- 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile
- Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid Preparation Products
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:952182-02-4)1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid
주문 번호:A845236
인벤토리 상태:in Stock
재다:100g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 07:05
가격 ($):1611.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
골드 회원
(CAS:952182-02-4)1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLIC ACID
주문 번호:sfd4994
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:33
가격 ($):discuss personally
Email:sales2@senfeida.com
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid 관련 문헌
-
Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
952182-02-4 (1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid) 관련 제품
- 875781-27-4(Benzoic acid, 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)-, methyl ester)
- 1118787-14-6(3-Methyl-1H-pyrazolo3,4-bpyridine-5-carboxylic Acid)
- 1196156-42-9(Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate)
- 1043903-19-0([1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid)
- 933708-92-0([1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid)
- 955127-76-1(2H-pyrazolo[3,4-b]pyridine-5-carbaldehyde)
- 1221288-26-1(3-Iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid)
- 1234616-36-4([1,2,4]Triazolo[1,5-a]pyridine-8-carboxylic acid)
- 1256824-48-2(ethyl 1H-pyrazolo3,4-bpyridine-5-carboxylate)
- 1216218-95-9([1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid)